molecular formula C24H30N2O7S B11337364 Methyl 4,5-dimethoxy-2-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11337364
M. Wt: 490.6 g/mol
InChI Key: BHEKYFWQVBUMLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHOXY-2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C24H30N2O7S

Molecular Weight

490.6 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C24H30N2O7S/c1-16-5-7-17(8-6-16)15-34(29,30)26-11-9-18(10-12-26)23(27)25-20-14-22(32-3)21(31-2)13-19(20)24(28)33-4/h5-8,13-14,18H,9-12,15H2,1-4H3,(H,25,27)

InChI Key

BHEKYFWQVBUMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

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